2-((6-(Azetidin-1-yl)-2-methylpyrimidin-4-yl)oxy)ethan-1-amine
Overview
Description
2-((6-(Azetidin-1-yl)-2-methylpyrimidin-4-yl)oxy)ethan-1-amine is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activities
The molecule has been explored for its potential in antimicrobial and antitubercular applications. Research has highlighted the synthesis of pyrimidine-azetidinone analogues and their evaluation against bacterial, fungal strains, and Mycobacterium tuberculosis. These studies suggest that derivatives of azetidin-1-yl-pyrimidinyl can serve as a base for developing new antibacterial and antituberculosis agents, indicating a promising avenue for drug development in infectious diseases (Chandrashekaraiah et al., 2014).
Synthesis and Characterization for Antimicrobial Agents
The efficient synthesis of novel azetidin-2-ones, including derivatives of the molecule , has been established, with studies detailing their potential as antimicrobial agents. This research emphasizes the molecule's utility in the synthesis of compounds with potential for combating microbial infections, highlighting its role in medicinal chemistry (Ansari & Lal, 2009).
Hydrogen-Bond Donors and Acceptors in Heterocycles
Studies on bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have included derivatives of azetidin-1-yl-pyrimidinyl, focusing on balancing hydrogen-bond donors and acceptors. This research provides insights into the structural and functional versatility of these compounds, which is crucial for the design of supramolecular structures and materials (Aakeröy et al., 2007).
Crystal and Molecular Structures
The crystal and molecular structures of related compounds have been determined, confirming computationally predicted restricted rotation. This research into the structural aspects of azetidin-1-yl-pyrimidinyl derivatives enhances understanding of their molecular properties, which is essential for the development of compounds with specific functions (Odell et al., 2007).
Properties
IUPAC Name |
2-[6-(azetidin-1-yl)-2-methylpyrimidin-4-yl]oxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8-12-9(14-4-2-5-14)7-10(13-8)15-6-3-11/h7H,2-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQDDDIOUKABTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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